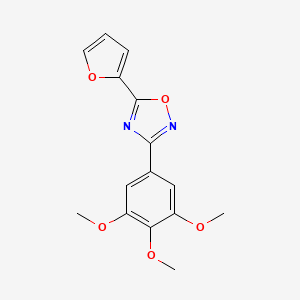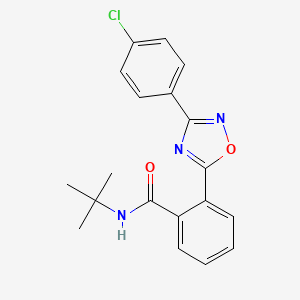
N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CF3, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine due to its unique properties.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have potential applications in the field of medicine. It has been reported to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. This compound has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling pathway involved in angiogenesis. Inhibition of these enzymes and pathways leads to the anti-inflammatory, anti-tumor, and anti-angiogenic properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to reduce the production of prostaglandins, which are responsible for inflammation. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been found to reduce the formation of new blood vessels, which is important in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity and high solubility in water, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to investigate its potential applications as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, more studies are needed to investigate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 2-chlorobenzoyl chloride with furan-2-carboxylic acid hydrazide in the presence of triethylamine. The resulting product is then reacted with 2,2,2-trifluoroethylamine hydrochloride to produce this compound. This synthesis method has been reported in the literature and has been successfully reproduced in various laboratories.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-10-4-1-2-5-11(10)17-13(20)7-8-14-18-15(19-22-14)12-6-3-9-21-12/h1-6,9H,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIQGKBYZGUZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


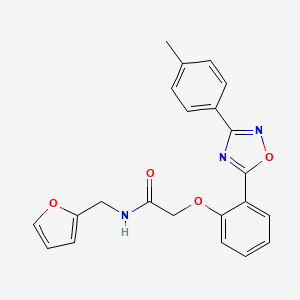
![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)
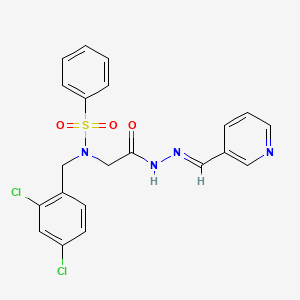
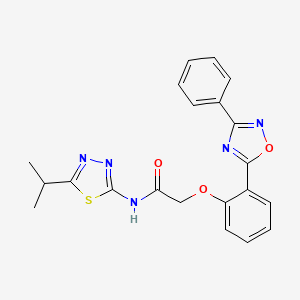

![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)

![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)
